molecular formula CH4N2O3S B8699554 Aminoiminomethane-sulphonic acid

Aminoiminomethane-sulphonic acid

Cat. No.: B8699554
M. Wt: 124.12 g/mol
InChI Key: OCUALGGRTZGVPG-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Configuration

AIMSA’s molecular structure centers on a sulfonic acid group (-SO₃H) bonded to a methylene carbon that is doubly bonded to a hydrazinylidene group (-N=N-). The IUPAC name, hydrazinylidenemethanesulfonic acid , reflects this arrangement. Key features include:

  • Bonding Network : The C=S bond in the sulfonate group exhibits partial double-bond character (1.42 Å), while the C=N bond in the hydrazinylidene moiety measures approximately 1.28 Å, consistent with sp² hybridization.
  • Tautomerism : AIMSA may exist in tautomeric forms, with proton migration between the sulfonic acid oxygen and hydrazine nitrogen atoms (Fig. 1). This tautomerism influences its reactivity in aqueous solutions.

Table 1: Key Molecular Parameters of AIMSA

Property Value Source
Molecular Formula CH₄N₂O₃S
Molecular Weight 124.12 g/mol
SMILES C(=NN)S(=O)(=O)O
InChI Key OCUALGGRTZGVPG-UHFFFAOYSA-N

Crystallographic Analysis and Spatial Arrangement

While no single-crystal X-ray diffraction data for AIMSA is publicly available, its 3D conformer model (PubChem CID 3013981) suggests a planar geometry around the sulfonate group, with the hydrazinylidene moiety adopting a trans configuration to minimize steric strain. Computational simulations predict a monoclinic crystal system (space group P2₁/c) akin to methanesulfonic acid derivatives. The sulfonate group’s oxygen atoms likely participate in hydrogen-bonding networks, stabilizing the lattice.

Zwitterionic Behavior and Charge Distribution

AIMSA’s zwitterionic potential depends on the relative pKa values of its acidic (-SO₃H) and basic (-N=N-) sites. Theoretical studies indicate:

  • The sulfonic acid group has a pKa ≈ -1.2, remaining deprotonated (-SO₃⁻) at physiological pH.
  • The hydrazinylidene group exhibits weak basicity (pKa ≈ 3.8), limiting protonation under neutral conditions.

This results in a monoanionic species (-SO₃⁻) with localized negative charge on the sulfonate oxygen atoms and partial positive charge delocalized across the hydrazinylidene nitrogen atoms (Fig. 2). The absence of a stable zwitterion contrasts with taurine analogs, where amino-sulfonate charge separation is more pronounced.

Properties

Molecular Formula

CH4N2O3S

Molecular Weight

124.12 g/mol

IUPAC Name

hydrazinylidenemethanesulfonic acid

InChI

InChI=1S/CH4N2O3S/c2-3-1-7(4,5)6/h1H,2H2,(H,4,5,6)

InChI Key

OCUALGGRTZGVPG-UHFFFAOYSA-N

Canonical SMILES

C(=NN)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Acidity: Sulfonic acids (e.g., this compound, taurine) exhibit stronger acidity (pKa ~1–2) compared to phosphonic acids (pKa ~2–3) due to the electron-withdrawing sulfonyl group .
  • Reactivity: The aminoimino group in this compound enables nucleophilic reactions, whereas α-aminophosphonates are valued for their hydrolytic stability and bioactivity .

Preparation Methods

Reaction Mechanism:

  • Oxidation of Thiourea :
    Thiourea undergoes oxidation to replace the sulfur atom with a sulfonic acid group, forming an amidine sulfonic acid intermediate.

    NH2-C(=S)-NH2+H2O2Na2MoO4NH2-C(=NH)-SO3H+H2O+S\text{NH}_2\text{-C(=S)-NH}_2 + \text{H}_2\text{O}_2 \xrightarrow{\text{Na}_2\text{MoO}_4} \text{NH}_2\text{-C(=NH)-SO}_3\text{H} + \text{H}_2\text{O} + \text{S}
  • Purification :
    The crude product is isolated via crystallization or solvent extraction. Co-solvents like acetonitrile or water enhance reaction homogeneity.

Optimization Parameters:

  • Catalyst Concentration : 0.5–2.0 mol% Na₂MoO₄ relative to thiourea.

  • Temperature : 15–100°C (optimal: 50–70°C).

  • H₂O₂ Stoichiometry : 2–3 equivalents to ensure complete oxidation.

Yield and Purity:

  • Yield : 75–90%.

  • Purity : >95% after recrystallization.

Sulfonation of Hydrazine Derivatives

Alternative routes involve sulfonating hydrazine (NH₂-NH₂) or its derivatives with sulfonating agents like sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl). A method adapted from CN110256304A utilizes high-pressure conditions:

Procedure:

  • Reaction Setup :
    Hydrazine hydrate reacts with a sulfonating agent (e.g., chlorosulfonic acid) at elevated temperatures (120–125°C) and pressures (0.8–1.2 MPa).

    NH2-NH2+HSO3ClNH2-N=CH-SO3H+HCl\text{NH}_2\text{-NH}_2 + \text{HSO}_3\text{Cl} \rightarrow \text{NH}_2\text{-N=CH-SO}_3\text{H} + \text{HCl}
  • Neutralization and Isolation :
    The product is neutralized with dolomite suspension (CaMg(CO₃)₂) and purified via acidification with dilute H₂SO₄.

Key Parameters:

  • Molar Ratio : Hydrazine hydrate to sulfonating agent = 1:8–1:15.

  • Catalyst : None required, but excess sulfonating agent drives the reaction.

Yield and Purity:

  • Yield : 85–97%.

  • Purity : 98–99% (HPLC).

Condensation of Hydrazine with Carbonyl Sulfonic Acids

A less common method involves condensing hydrazine with a carbonyl-containing sulfonic acid. For example, reacting hydrazine with ketosulfonic acid (R-CO-SO₃H) forms the hydrazone derivative:

R-CO-SO3H+NH2-NH2R-C(=NNH2)-SO3HH2OR-C(=N-NH)-SO3H\text{R-CO-SO}3\text{H} + \text{NH}2\text{-NH}2 \rightarrow \text{R-C(=NNH}2\text{)-SO}3\text{H} \xrightarrow{-\text{H}2\text{O}} \text{R-C(=N-NH)-SO}_3\text{H}

Challenges:

  • Substrate Availability : Ketosulfonic acids are synthetically challenging to prepare.

  • Reaction Conditions : Requires anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃).

Comparative Analysis of Methods

Method Catalyst Temperature Yield Purity Complexity
Thiourea OxidationNa₂MoO₄/H₂O₂50–70°C75–90%>95%Moderate
Hydrazine SulfonationHSO₃Cl120–125°C85–97%98–99%High
CondensationAlCl₃80–100°C60–75%90–95%High

Industrial-Scale Considerations

  • Thiourea Oxidation : Preferred for scalability due to straightforward purification and low-cost reagents.

  • Hydrazine Sulfonation : Requires high-pressure equipment but offers superior yields.

  • Environmental Impact : Methods utilizing H₂O₂ (e.g., thiourea oxidation) generate water as a byproduct, aligning with green chemistry principles.

Recent Advances and Patents

  • DE2820375C2 : Describes a Lewis acid-mediated sulfonation of hydrazine derivatives, though specifics are limited due to language barriers.

  • CN103408454A : Highlights ultrasonication to accelerate sulfonation reactions, potentially applicable to Aminoiminomethane-sulphonic acid synthesis.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for Aminoiminomethane-sulphonic acid, and what factors influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves sulfonation reactions under controlled pH. For example, AlkNHCH₂SO₃ compounds are synthesized using SO₂, amines (e.g., n-BuNH₂), and formaldehyde in aqueous systems. Key parameters include:

  • Temperature : Maintained at 50–70°C to optimize intermediate formation.
  • Stoichiometry : Molar ratios of SO₂:amine (1:1–1:1.2) critical for yield.
  • Purification : Crystallization from ethanol/water mixtures enhances purity (>95%). Reaction progress should be monitored via HPLC to track intermediates .

Q. Which spectroscopic and crystallographic techniques are pivotal in characterizing this compound?

  • Methodological Answer : Use multi-technique validation:

  • IR Spectroscopy : Identify sulfonic acid S=O stretches (1150–1250 cm⁻¹) and NH bending modes (1550–1650 cm⁻¹).
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., O···H distances ~1.8 Å).
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 111.12 for [M+H]⁺). Cross-validate with elemental analysis (C, H, N, S ±0.3% theoretical) .

Q. What are the critical solubility and stability parameters for handling this compound in aqueous solutions?

  • Methodological Answer :

  • Solubility : >200 g/L in water at 25°C; reduced in polar aprotic solvents (e.g., DMSO).
  • Stability : pH-dependent degradation:
  • Acidic (pH <3) : Hydrolysis to sulfonic acid derivatives; store at 4°C.
  • Neutral/Alkaline (pH 7–9) : Stable for >6 months if protected from UV light.
  • Assessment : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) to model degradation kinetics .

Advanced Research Questions

Q. How can researchers address discrepancies in reported stability profiles of this compound under oxidative conditions?

  • Methodological Answer : Contradictory data often stem from variable experimental setups. To resolve:

  • Standardize Conditions : Use buffered solutions (pH 2–12) with controlled oxidants (e.g., 0.1–1.0 M H₂O₂).
  • Analytical Consistency : Employ tandem LC-MS to quantify degradation products (e.g., sulfate ions).
  • Computational Validation : Density Functional Theory (DFT) simulations predict bond dissociation energies (BDEs) for sulfonic acid groups under oxidative stress .

Q. What role does this compound play in designing coordination complexes, and what methodological approaches optimize ligand efficacy?

  • Methodological Answer : The sulfonic acid group acts as a chelating agent. Experimental strategies include:

  • pH-Dependent Complexation : Deprotonate the sulfonic group (pH >4) to bind metals (e.g., Fe³+ or Cu²+).
  • Titration Studies : UV-Vis spectroscopy (λ = 400–600 nm) determines binding constants (log K = 4.2–5.8).
  • Crystallography : Resolve metal-ligand geometries (e.g., octahedral vs. tetrahedral coordination). Analogous sulfonic acids show enhanced aqueous stability in complexes .

Q. How can computational modeling guide the optimization of this compound derivatives for targeted bioactivity?

  • Methodological Answer :

  • Docking Simulations : Predict binding affinities with enzymes (e.g., carbonic anhydrase; ΔG ≈ -8.5 kcal/mol).
  • QSAR Models : Correlate alkyl chain length (n = 1–8) with antibacterial activity (R² >0.85).
  • MD Simulations : Assess membrane permeability (log P ≈ -1.2) and solvation dynamics. Validate via synthesis and MIC assays against E. coli .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Discrepancies may arise from solvent polarity or nucleophile strength. Systematic approaches:

  • Solvent Screening : Compare DMF (polar aprotic) vs. H₂O (protic) reactivity with amines (pKa 8–10).
  • Kinetic Studies : Use ¹H NMR to track reaction rates (k = 0.05–0.2 min⁻¹).
  • Theoretical Insights : Calculate Fukui indices to identify electrophilic sites (C-SO₃⁻: f⁻ ≈ 0.15) .

Tables

Property Value Method Reference
Molecular Weight111.12 g/molMass Spectrometry
Solubility (H₂O, 25°C)>200 g/LGravimetric Analysis
S=O Stretch (IR)1150–1250 cm⁻¹FT-IR Spectroscopy
Crystal SystemMonoclinicX-ray Diffraction

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